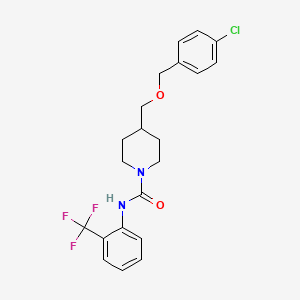
4-(((4-chlorobenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(((4-chlorobenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H22ClF3N2O2 and its molecular weight is 426.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(((4-chlorobenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, identified by its CAS number 1396801-09-4, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H22ClF3N2O2, with a molecular weight of 426.9 g/mol. The structure features a piperidine core substituted with a chlorobenzyl ether and a trifluoromethyl phenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1396801-09-4 |
| Molecular Formula | C21H22ClF3N2O2 |
| Molecular Weight | 426.9 g/mol |
Cytotoxicity Studies
Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound was tested against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT116) cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated potent growth inhibition at micromolar concentrations.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
The mechanism through which this compound exerts its cytotoxic effects appears to involve apoptosis induction and inhibition of key cellular pathways associated with cancer cell proliferation. Studies suggest that piperazine derivatives can inhibit topoisomerase II activity, leading to DNA damage and subsequent cell death . Additionally, the presence of trifluoromethyl groups may enhance lipophilicity and cellular uptake, further contributing to its efficacy.
Case Studies
Several case studies have explored the biological activity of similar piperidine derivatives. For example:
- Study on Piperazine Derivatives : A series of piperazine sulfonamides were synthesized and evaluated for their anticancer properties. The study found that these compounds inhibited growth in various cancer types and demonstrated significant cytotoxicity against leukemia cell lines .
- Antimicrobial Activity : Research has also indicated that certain piperazine derivatives possess antimicrobial properties, suggesting a broader spectrum of biological activity beyond anticancer effects .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxymethyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF3N2O2/c22-17-7-5-15(6-8-17)13-29-14-16-9-11-27(12-10-16)20(28)26-19-4-2-1-3-18(19)21(23,24)25/h1-8,16H,9-14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZNOQKFBGGKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














